molecular formula C3H4Cl3NSi B088444 2-Cyanoethyltrichlorosilane CAS No. 10731-22-3

2-Cyanoethyltrichlorosilane

Cat. No.: B088444
CAS No.: 10731-22-3
M. Wt: 188.51 g/mol
InChI Key: OLBGECWYBGXCNV-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become an integral part of modern chemical science. numberanalytics.comwikipedia.org These compounds are notable for their unique properties which distinguish them from traditional organic compounds. wikipedia.org The versatility of silicon allows for the creation of a wide array of structures, including silanes, siloxanes, and other complex molecules. iust.ac.ir The silicon-carbon bond is generally stable, which allows for the synthesis of complex molecules without the risk of decomposition. numberanalytics.com

The significance of organosilicon compounds is evident across various scientific disciplines. In organic synthesis, they serve as crucial reagents, catalysts, and intermediates in a multitude of reactions, such as hydrosilylation and as protecting groups for sensitive functional groups. numberanalytics.combohrium.com The use of organosilicon compounds can enhance the selectivity of chemical reactions, thereby minimizing the formation of undesirable byproducts. numberanalytics.com

Beyond organic synthesis, organosilicon compounds are fundamental in materials science for the production of silicones, which are used in applications ranging from sealants and adhesives to advanced medical devices. numberanalytics.com They also play a role in the electronics industry as insulators and dielectric materials. iust.ac.ir Furthermore, the unique biocompatibility and adjustable chemical characteristics of certain organosilicon compounds have led to their use in pharmaceuticals as drug carriers and imaging enhancers. iust.ac.ir The field continues to expand, with ongoing research revealing new applications for these versatile compounds in cutting-edge technologies. iust.ac.ir

Overview of Functional Silanes and Their Role in Materials Science

Functional silanes are a specific class of organosilicon compounds characterized by the presence of two different types of reactive groups on the silicon atom. researchgate.net Their general structure is R-Si-X3, where 'R' is an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxy group. nih.gov This dual-functionality allows them to act as a bridge or "coupling agent" between inorganic and organic materials, which are often dissimilar in nature. nih.govdow.com

The mechanism of action for functional silanes typically involves the hydrolysis of the alkoxy groups to form reactive silanol (B1196071) (Si-OH) groups. researchgate.netzmsilane.com These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like glass, metals, or minerals, forming stable covalent siloxane (Si-O-Si) bonds. researchgate.netzmsilane.com Simultaneously, the organofunctional group 'R' (which can be an amino, epoxy, or vinyl group, among others) can react and form a bond with an organic polymer matrix. nih.govzmsilane.com

This unique bridging capability makes functional silanes indispensable in materials science for a variety of applications:

Adhesion Promoters: They are widely used as additives or primers for coatings, adhesives, and sealants to improve the bond between the organic formulation and the inorganic substrate. dow.com This enhanced adhesion often leads to improved durability and resistance to environmental factors. zmsilane.com

Composite Materials: In fiber-reinforced plastics, functional silanes are applied to the surface of glass or mineral fibers to improve their adhesion to the polymer resin. This results in composites with enhanced mechanical strength and resistance to moisture. nih.govdow.com

Surface Modification: Alkoxysilanes containing hydrophobic organic groups can impart a water-repellent (hydrophobic) character to hydrophilic inorganic surfaces. dow.com This is utilized in applications for construction and surface protection. dow.com

The selection of a specific functional silane (B1218182) is crucial and depends on the nature of the polymer matrix to ensure desirable interfacial connections. researchgate.net

Historical Context of 2-Cyanoethyltrichlorosilane within Organosilicon Research

The field of organosilicon chemistry began to gain significant momentum in the early 20th century through the pioneering work of Frederic S. Kipping. wikipedia.org However, the commercial production and widespread application of organosilicon compounds did not commence until World War II. researchgate.net Within this expanding field, research into specific functional silanes began to emerge.

A notable publication in 1959 by Pike, McMahon, Jex, Black, and Bailey from the Silicones Division of Union Carbide Corporation detailed the preparation and properties of β-Cyanoethyltrichlorosilane. acs.org This research highlighted a method for its synthesis and began to characterize its chemical nature. A few years later, in 1962, further research by Roscoe A. Pike and Richard L. Schank demonstrated that silylamines could act as effective catalysts for the addition of trichlorosilane (B8805176) to acrylonitrile (B1666552), leading to the exclusive formation of β-cyanoethyltrichlorosilane. researchgate.net These early studies were foundational in establishing synthetic routes and understanding the reactivity of this specific cyano-functionalized silane, paving the way for its potential use as a chemical intermediate. gelest.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-trichlorosilylpropanenitrile
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InChI

InChI=1S/C3H4Cl3NSi/c4-8(5,6)3-1-2-7/h1,3H2
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InChI Key

OLBGECWYBGXCNV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C#N
Source PubChem
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Molecular Formula

C3H4Cl3NSi
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DSSTOX Substance ID

DTXSID0042329
Record name 3-(Trichlorosilyl)propanenitrile
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Molecular Weight

188.51 g/mol
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Physical Description

Liquid, Deep yellow solidified mass or fragments; mp = 35 deg C; [MSDSonline]
Record name Propanenitrile, 3-(trichlorosilyl)-
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Record name 3-Trichlorosilylpropionitrile
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CAS No.

1071-22-3
Record name 3-(Trichlorosilyl)propanenitrile
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Record name 3-Trichlorosilylpropionitrile
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Record name Propanenitrile, 3-(trichlorosilyl)-
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Record name 3-(Trichlorosilyl)propanenitrile
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Record name 3-(trichlorosilyl)propiononitrile
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Record name 2-CYANOETHYLTRICHLOROSILANE
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Record name 3-TRICHLOROSILYLPROPIONITRILE
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Synthetic Methodologies for 2 Cyanoethyltrichlorosilane

Hydrosilylation Reactions in the Synthesis of 2-Cyanoethyltrichlorosilane

Hydrosilylation stands as a fundamental and widely utilized method for creating silicon-carbon bonds, making it a cornerstone of both laboratory and industrial organosilicon chemistry. pageplace.de The addition of trichlorosilane (B8805176) to acrylonitrile (B1666552) can proceed through different mechanisms, leading to the formation of isomeric products. pageplace.deacs.org

Trichlorosilane Addition to Acrylonitrile: Reaction Pathways

The addition of trichlorosilane to acrylonitrile can result in two possible isomers: α-cyanoethyltrichlorosilane and β-cyanoethyltrichlorosilane. acs.org The reaction pathway is significantly influenced by the type of catalyst used. Peroxide or platinum-catalyzed reactions, which typically proceed via a free-radical mechanism, tend to favor the formation of the α-isomer along with polyacrylonitrile (B21495) and other byproducts. acs.org Conversely, a base-catalyzed ionic mechanism promotes the formation of the β-isomer. oup.com This ionic pathway involves the generation of a trichlorosilyl (B107488) anion, which then acts as a nucleophile. pageplace.de

The general scheme for the hydrosilylation of acrylonitrile is as follows:

CH₂=CHCN + HSiCl₃ → NCCH(CH₃)SiCl₃ (α-adduct) or NCCH₂CH₂SiCl₃ (β-adduct)

Historically, thermal hydrosilylation of olefins with trichlorosilane was achieved at high temperatures and pressures. mdpi.com However, the development of catalytic systems has enabled the reaction to proceed under milder conditions. cdnsciencepub.com

Regioselectivity in Hydrosilylation: Alpha vs. Beta Adduct Formation

Regioselectivity, the preference for bond formation at a particular position, is a critical aspect of the hydrosilylation of acrylonitrile. The reaction can yield either the α-adduct (2-cyano-1-trichlorosilylethane) or the β-adduct (this compound). mdpi.comgoogle.com The β-isomer is generally more desirable due to its greater hydrolytic stability. acs.org

The choice of catalyst is the primary factor governing regioselectivity in the hydrosilylation of acrylonitrile. mdpi.comgoogle.com While free-radical initiators and certain metal catalysts like those based on platinum often lead to the α-adduct, specific catalytic systems have been developed to exclusively or predominantly yield the β-adduct. acs.orgresearchgate.net For instance, certain amine and phosphine-based catalysts direct the reaction towards the formation of the β-isomer. acs.orgresearchgate.net The use of aprotic solvents containing a nitrile group, such as acetonitrile (B52724) or benzonitrile, in combination with specific nitrogen-based activators, can also achieve high yields of the desired alkyltrichlorosilane without the need for metal catalysts. google.com

The reaction conditions, including temperature and pressure, can also play a role. For example, thermal hydrosilylation has been documented to occur at temperatures between 200–250 °C and high pressures. mdpi.com

The differentiation between the α- and β-isomers is crucial and is typically accomplished using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. mdpi.comgoogle.com For instance, in one study, the formation of 2-cyanoethyl trichlorosilane was confirmed by NMR spectroscopy, with a characteristic chemical shift observed at 118.3 ppm for the nitrile carbon. google.com Independent synthesis of the α- and β-isomers can also be performed to serve as standards for analytical methods like gas-liquid chromatography (g.l.c.), allowing for accurate quantification of the product mixture. cas.cz

Catalytic Systems in this compound Synthesis

A variety of catalytic systems have been explored to enhance the efficiency and selectivity of this compound synthesis. These range from metal complexes to organic bases and silylamines. pageplace.demdpi.comcdnsciencepub.comgoogle.comresearchgate.netcas.cz

Silylamine Catalysis: Mechanism and Efficiency

Silylamines, such as those of the type (CH₃)₃SiNR₂, have proven to be effective catalysts for the addition of trichlorosilane to acrylonitrile, leading exclusively to the formation of β-cyanoethyltrichlorosilane. researchgate.net Among these, (CH₃)₃SiN(C₂H₅)₂ has been identified as a particularly effective catalyst. researchgate.net

The proposed mechanism suggests that the actual catalytic species is a silylamine of the type HSi(NR₂)Cl₂, which is formed through a rearrangement of chloro and amino groups between the initial silylamine and trichlorosilane. researchgate.net These N-silylated amines exhibit distinct electronic properties that influence their reactivity. rsc.org The synthesis and reactivity of N-silylamines are a subject of ongoing research, with applications extending beyond their catalytic role in hydrosilylation. rsc.orgtandfonline.comresearchgate.net

The use of silylamine catalysts offers a method for the high-yield preparation of β-cyanoethyltrichlorosilane. researchgate.netacs.org

Interactive Data Table: Catalytic Systems for this compound Synthesis

Catalyst SystemPredominant ProductReaction ConditionsYieldReference
Tertiary Phosphinesβ-cyanoethyltrichlorosilane200°C, 2 hr- acs.org
Copper compound (Cu₂O, CuCl, or Cu(acac)₂) and an isocyanide2-cyanoethyl derivatives120°C, 2 hUp to 80% cas.cz
Cobalt chloride and an amineβ-adductMild conditions75–95% researchgate.net
Silylamine ((CH₃)₃SiN(C₂H₅)₂)β-cyanoethyltrichlorosilane-Exclusive formation researchgate.net
PyridineMixture of isomersReflux, 180 min- google.com
Aprotic nitrile solvent with nitrogen activatorsRSiCl₃-High yield google.com

The synthesis of this compound, a significant compound in materials science and organic synthesis, is primarily achieved through the hydrosilylation of acrylonitrile with trichlorosilane. This process can be facilitated by various catalytic systems, including organic bases and metal complexes, each influencing the reaction's efficiency and the selectivity towards the desired β-isomer.

Organic Base-Mediated Synthesis

The addition of trichlorosilane to acrylonitrile can be effectively catalyzed by organic bases. The catalytic activity of these bases varies, with stronger bases generally providing better results. Research has shown that the effectiveness of organic base catalysts increases in the order of dimethylaniline << quinoline (B57606) < pyridine, piperidine (B6355638) < triethylamine. researchgate.net Pyridine hydrochloride and benzyltriethylammonium chloride also exhibit catalytic effects. researchgate.net An ionic mechanism is proposed for these base-catalyzed addition reactions. researchgate.net

Silylamines, such as (CH₃)₃SiN(C₂H₅)₂, have also been identified as potent and selective catalysts, leading exclusively to the formation of the β-isomer, this compound. researchgate.net The actual catalytic species is believed to be the silylamine HSi(NR₂)Cl₂ which is formed through a rearrangement of chloro and amino groups between the initial silylamine and trichlorosilane. researchgate.net

Catalytic Activity of Organic Bases in the Synthesis of this compound

CatalystRelative Catalytic ActivityReference
DimethylanilineLowest researchgate.net
QuinolineLow researchgate.net
PyridineModerate researchgate.net
PiperidineHigh researchgate.net
TriethylamineHighest researchgate.net
Pyridine HydrochlorideEffective researchgate.net
Benzyltriethylammonium ChlorideEffective researchgate.net

Metal-Catalyzed Approaches

Metal-based catalysts, including both heterogeneous and homogeneous systems, are also employed for the synthesis of this compound. Platinized asbestos (B1170538) has been used as a heterogeneous catalyst for the cyanoethylation of trichlorosilane. researchgate.net

More contemporary approaches involve the use of well-defined metal complexes. While specific examples for the synthesis of this compound are part of broader research into hydrosilylation, related studies highlight the potential of various metal catalysts. For instance, nickel complexes, such as Ni(acac)₂, have been shown to be versatile hydrosilylation catalysts for various alkenes. researchgate.net The development of platinum-based catalysts is also a significant area of research due to their high activity, though efforts are ongoing to replace them with more abundant metals. researchgate.net The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the hydrosilane to the metal center. researchgate.net

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired β-isomer while minimizing side reactions. The choice of catalyst is a primary factor in achieving high selectivity. As mentioned, silylamine catalysts can provide exclusive formation of β-cyanoethyltrichlorosilane. researchgate.net

Reaction conditions also play a crucial role. The cyanoethylation of trichlorosilane is typically conducted at elevated temperatures, around 160°C, when using organic bases or platinized asbestos as catalysts. researchgate.net The orientation of the addition is almost exclusively at the β-position under these conditions. researchgate.net

Modern optimization strategies in organic synthesis are increasingly leveraging high-throughput screening and machine learning algorithms. nih.govbeilstein-journals.org These approaches allow for the rapid evaluation of a wide range of reaction variables—including catalyst type, solvent, temperature, and reactant ratios—to identify the optimal conditions for yield and selectivity. nih.gov While specific applications of these advanced methods to this compound synthesis are not detailed in the provided search results, they represent the forefront of chemical process optimization.

Reactivity Profiles and Transformational Chemistry of 2 Cyanoethyltrichlorosilane

Hydrolytic Reactivity and Condensation Pathways

The silicon-chlorine bonds in 2-Cyanoethyltrichlorosilane are exceptionally susceptible to hydrolysis, initiating a cascade of reactions that typically leads to the formation of complex polysiloxane networks. This process is fundamental to the application of many organotrichlorosilanes in surface modification and polymer chemistry.

The initial step in the hydrolytic pathway is the rapid conversion of the Si-Cl bonds to silanol (B1196071) (Si-OH) groups. The reaction proceeds stepwise, with each of the three chlorine atoms being replaced by a hydroxyl group to form transient species such as 2-cyanoethyldichlorosilanol and 2-cyanoethylchlorodisilanol, culminating in the formation of 2-cyanoethylsilanetriol.

These silanol intermediates are highly reactive and readily undergo intermolecular condensation reactions, eliminating water to form stable siloxane (Si-O-Si) bonds unm.edu. This polycondensation process leads to the growth of oligomeric and polymeric structures. The resulting polysiloxane architecture is a highly cross-linked, three-dimensional network, often referred to as a poly(2-cyanoethyl)siloxane. The extent of cross-linking and the final properties of the polymer can be influenced by controlling the reaction conditions, such as the concentration of water and the presence of catalysts. Previous synthetic routes for preparing similar nitrile-containing polysiloxane oligomers have involved equilibration of cyclic siloxane monomers using various catalysts vt.edu.

Table 1: Illustrative Hydrolysis and Condensation Scheme

Step Reactant(s) Product(s) Bond Transformation
1. Hydrolysis This compound, Water 2-Cyanoethylsilanetriol, HCl Si-Cl → Si-OH

This is an interactive data table. You can sort and filter the data.

Water is the most common reagent for the hydrolysis of the silicon-chlorine (Si-Cl) bonds. The reaction is typically vigorous and highly exothermic. The mechanism involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. This process can be catalyzed by either acid or base unm.edu.

Acid-catalyzed mechanism: The reaction is initiated by the protonation of a chlorine atom, making it a better leaving group and increasing the electrophilicity of the silicon center for subsequent attack by water.

Base-catalyzed mechanism: A hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then expels a chloride ion unm.edu.

Other protic solvents, such as alcohols (e.g., methanol, ethanol), can also react with the Si-Cl bonds in a process known as alcoholysis or solvolysis. This reaction yields alkoxysilanes, for example, 2-cyanoethyltriethoxysilane, and hydrochloric acid. The reactivity of the protic solvent generally correlates with its nucleophilicity.

Nucleophilic Substitution Reactions at the Silicon Center

The electron-deficient nature of the silicon atom in this compound, amplified by the three electron-withdrawing chlorine atoms, makes it a prime target for a wide array of nucleophiles. These reactions proceed via nucleophilic substitution, wherein the chloride ions act as leaving groups.

The silicon-carbon (Si-C) bond is generally stable; however, it can be cleaved under specific, often harsh, conditions. For organosilanes, Si-C bond cleavage can be activated by the formation of hypercoordinate species nih.gov. The stability of the Si-C bond in arylsilanes, a related class of compounds, has been shown to be dependent on reaction conditions and the position of the silyl (B83357) group rsc.org. In the case of this compound, the presence of the electron-withdrawing nitrile group on the beta-carbon might influence the stability of the Si-C bond, potentially making it susceptible to cleavage under strong nucleophilic or electrophilic conditions le.ac.uk. For instance, certain functional groups tethered near a silicon atom can promote the cleavage of adjacent Si-O or Si-C bonds through neighboring group participation nih.gov.

A variety of organic nucleophiles can displace the chloride ions on the silicon center, providing a pathway to a diverse range of functionalized organosilanes. The reaction generally proceeds in a stepwise manner, and the degree of substitution can often be controlled by stoichiometry.

Reaction with Alcohols: As mentioned in section 3.1.2, alcohols react to form alkoxysilanes. This is a common method for modifying the reactivity of the silane (B1218182), as alkoxysilanes hydrolyze more slowly and in a more controlled manner than chlorosilanes.

Reaction with Amines: Primary and secondary amines react readily with this compound to form aminosilanes savemyexams.comlibretexts.orgdocbrown.info. The reaction typically forms a stable silicon-nitrogen bond, displacing one or more chlorine atoms. Due to the basicity of amines, the hydrogen chloride generated as a byproduct will react with excess amine to form an ammonium (B1175870) salt docbrown.info. This often necessitates the use of at least two equivalents of the amine per Si-Cl bond or the inclusion of an external base to scavenge the HCl.

Reaction with Grignard Reagents: Organometallic compounds like Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that can form new silicon-carbon bonds organic-chemistry.orgmasterorganicchemistry.comgelest.comchemguide.co.uk. The reaction of this compound with a Grignard reagent can replace the chlorine atoms with alkyl or aryl groups. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent. This reaction is a versatile method for synthesizing more complex organosilanes with tailored organic functionalities nih.gov.

Table 2: Examples of Nucleophilic Substitution at the Silicon Center

Nucleophile Reagent Example Product Type
Alcohol Ethanol (CH₃CH₂OH) Alkoxysilane
Amine Diethylamine ((CH₃CH₂)₂NH) Aminosilane

This is an interactive data table. You can sort and filter the data.

Alkylation Reactions of the Cyanoethyl Moiety

The cyanoethyl group itself offers a site for further chemical modification, specifically at the carbon atom alpha to the nitrile (C≡N) group. The protons on this carbon are weakly acidic due to the electron-withdrawing nature of the adjacent nitrile.

This acidity allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a carbanion. This carbanion can then act as a nucleophile, reacting with various electrophiles, most notably alkyl halides, in an alkylation reaction wikipedia.org. This transformation allows for the extension of the carbon chain and the introduction of new functional groups at this position. While this is a characteristic reaction of nitriles, its application specifically to a substrate like this compound would require careful selection of reagents to avoid competing reactions at the highly reactive silicon center.

Functionalization of the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional handle that can be transformed into a variety of other functional groups through several well-established chemical reactions. researchgate.netwikipedia.org The strong polarity of the carbon-nitrogen triple bond, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. libretexts.orgopenstax.org This reactivity allows for the synthesis of a range of derivatives, primarily through hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. ebsco.comlibretexts.org

Partial Hydrolysis to Amide: Under mildly acidic or basic conditions, the nitrile group undergoes partial hydrolysis to yield 3-(trichlorosilyl)propanamide. This reaction proceeds through the nucleophilic attack of water on the electrophilic carbon of the nitrile, followed by tautomerization of the intermediate imidic acid. chemistrysteps.com

Complete Hydrolysis to Carboxylic Acid: More vigorous hydrolysis, typically with heating in a strong aqueous acid or base, leads to the formation of 3-(trichlorosilyl)propanoic acid. libretexts.orgopenstax.org This two-step process involves the initial formation of the amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents.

Reduction to Primary Amine: Treatment with powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), reduces the nitrile group to a primary amine, yielding (3-aminopropyl)trichlorosilane. libretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen. openstax.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after a hydrolysis step.

Formation of Ketones: The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the nucleophilic addition of the R-group to the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com This forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to form a ketone. openstax.org

The primary transformations of the nitrile group are summarized in the table below.

Reagent(s)ConditionsProduct Functional GroupResulting Compound Name
H₂O, H⁺ or OH⁻Mild conditionsAmide3-(Trichlorosilyl)propanamide
H₂O, H⁺ or OH⁻Strong acid/base, heatCarboxylic Acid3-(Trichlorosilyl)propanoic acid
1. LiAlH₄2. H₂OEther solvent, then aqueous workupPrimary Amine(3-Aminopropyl)trichlorosilane
1. R-MgX or R-Li2. H₂OEther solvent, then aqueous workupKetone(Varies based on R-group)

This table provides an interactive summary of the functionalization reactions of the nitrile group in this compound.

Impact on Silicon-Carbon Bond Stability

The silicon-carbon (Si-C) bond is generally stable; however, its reactivity can be significantly influenced by the nature and position of adjacent functional groups. wikipedia.org In the case of cyanoalkylsilanes, the presence and location of the electron-withdrawing nitrile group play a crucial role in the stability of the Si-C bond.

Research has shown that the isomeric position of the cyano group relative to the silicon atom is a key determinant of the molecule's stability. While this compound (the β-isomer) is relatively stable, the corresponding α-isomer, 1-cyanoethyltrichlorosilane, is known to be hydrolytically unstable. This instability in the α-isomer is attributed to the proximity of the electron-withdrawing nitrile group to the silicon atom, which can facilitate the cleavage of the Si-C bond.

The electron-withdrawing nature of the nitrile group can polarize the Si-C bond, making the silicon atom more susceptible to nucleophilic attack. wikipedia.org Furthermore, the juxtaposition of functional groups like amines and carbonyls near a silicon-carbon bond has been shown to destabilize the bond. nih.gov While the nitrile group is not an amine or carbonyl, its electronic effects can similarly influence bond stability. In certain organosilanes, the insertion of alkyl linkers between the silicon atom and a functional group can help suppress Si-C bond cleavage. rsc.org The ethylene (B1197577) bridge (-CH₂CH₂-) in this compound serves this purpose, distancing the electron-withdrawing nitrile group from the silicon atom and thereby enhancing the stability of the Si-C bond compared to the α-isomer where the nitrile is directly attached to the carbon bonded to silicon.

Advanced Applications in Materials Science and Interface Engineering

2-Cyanoethyltrichlorosilane as a Silane (B1218182) Coupling Agent

This compound is a bifunctional molecule utilized as a silane coupling agent to create a durable bridge between inorganic and organic materials. shinetsusilicone-global.comshinetsusilicone-global.com Like other organosilanes, its efficacy stems from its dual chemical nature. The molecule possesses a trichlorosilyl (B107488) group (-SiCl₃), which is hydrolytically reactive, and a non-hydrolyzable 2-cyanoethyl organic group (-CH₂CH₂CN). amchro.at

The primary mechanism involves the hydrolysis of the three chloro groups attached to the silicon atom in the presence of water, typically surface-adsorbed moisture on the inorganic substrate. This reaction forms reactive silanol (B1196071) groups (-Si(OH)₃). These silanols then condense with hydroxyl groups (-OH) present on the surface of inorganic materials, forming stable, covalent siloxane bonds (Substrate-O-Si). amchro.atresearchgate.net The organic part of the molecule, the cyanoethyl group, extends away from the surface and is available to interact or co-react with an organic polymer matrix. amchro.at This dual reactivity allows it to function as a molecular bridge, enhancing the compatibility and adhesion between two otherwise dissimilar phases. shinetsusilicone-global.com

Table 1: Functional Groups of this compound and Their Roles

Functional Group Chemical Formula Role in Coupling Mechanism Target Material
Trichlorosilyl -SiCl₃ Hydrolyzes to form reactive silanols for bonding with inorganic surfaces. Inorganic substrates (glass, silica (B1680970), metal oxides)

The silane improves adhesion through the formation of covalent bonds on the inorganic side (Substrate-O-Si linkages), which are significantly stronger and more hydrolytically stable than the weaker van der Waals forces or hydrogen bonds that might otherwise exist. amchro.at On the organic side, the cyanoethyl group provides a compatible interface that can physically entangle with polymer chains or participate in chemical reactions with the resin matrix, depending on the polymer's chemistry. This creates a continuous bond from the inorganic filler or substrate, through the silane coupling agent, to the organic matrix, effectively eliminating the abrupt interfacial transition. shinetsusilicone-global.comnih.gov

In the formulation of high-performance coatings and adhesives, this compound can be used as an adhesion promoter. silicorex.com When applied to inorganic surfaces like metal, glass, or ceramics, it modifies the surface to be more receptive to the organic coating or adhesive. shinetsusilicone-global.com The silane can be incorporated as a primer for the substrate or added directly into the coating or adhesive formulation. silicorex.com

As a primer, the silane forms a durable film on the substrate, with the cyanoethyl groups oriented outwards. When the organic coating or adhesive is applied, its polymer chains can interdiffuse with and bond to this functionalized layer, resulting in a marked improvement in adhesion. silicorex.com This enhanced bond strength improves the longevity and performance of the product by preventing delamination, peeling, and moisture ingress at the bond line. shinetsusilicone-global.com

In composite materials, such as glass-fiber reinforced plastics (GFRPs), the interface between the reinforcing fiber and the polymer matrix is critical for determining the material's mechanical properties. expresspolymlett.comijpab.com The strength of the composite relies on the efficient transfer of stress from the flexible polymer matrix to the high-strength reinforcing fibers. expresspolymlett.com

This compound is applied to the surface of glass fibers in a process called "sizing." The trichlorosilyl end of the molecule reacts with the silanol groups on the glass surface, forming a strong covalent bond. ijpab.com The cyanoethyl groups then interact with the surrounding polymer matrix (e.g., epoxy, polyester) during the composite's curing process. shinetsusilicone-global.com This strong interfacial bond ensures that when a load is applied to the composite, it is effectively transferred to the glass fibers, leading to significant improvements in properties such as tensile strength, flexural strength, and impact resistance. shinetsusilicone-global.comscirp.org The improved adhesion also enhances the composite's resistance to moisture, preventing water from weakening the fiber-matrix interface and degrading the material's mechanical performance over time. researchgate.net

Surface Modification through Silanization with this compound

Silanization is a chemical process that attaches organosilyl groups to a surface, modifying its properties such as hydrophobicity, adhesion, and chemical reactivity. wikipedia.org this compound is particularly effective for this purpose due to the high reactivity of its trichlorosilyl group with hydroxylated surfaces. The process typically involves exposing the substrate to a solution of the silane or to its vapor.

The reaction proceeds in several steps:

Hydrolysis: The Si-Cl bonds react rapidly with trace amounts of water to form silanol groups (Si-OH) and hydrochloric acid (HCl). amchro.at

Condensation: These newly formed silanol groups on the silane molecule react with hydroxyl groups on the substrate surface (e.g., Si-OH on glass, Al-OH on alumina) to form stable siloxane (Si-O-Substrate) bonds, anchoring the molecule to the surface. amchro.atresearchgate.net

Cross-linking: Adjacent silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface, which enhances the stability and durability of the modified layer. amchro.at

This process results in a robust, covalently bound organic monolayer or multilayer that presents the cyanoethyl functional group to the surrounding environment. gelest.com

Table 2: Substrates and Bonds Formed via Silanization

Substrate Surface Functional Group Bond Formed with Silane
Silica (SiO₂) Silanol (Si-OH) Siloxane (Si-O-Si)
Glass Silanol (Si-OH) Siloxane (Si-O-Si)
Alumina (B75360) (Al₂O₃) Aluminol (Al-OH) Alumino-siloxane (Al-O-Si)

Silica and glass are ideal substrates for silanization with this compound because their surfaces are naturally populated with a high density of silanol (Si-OH) groups. wikipedia.orgresearchgate.net Prior to silanization, the surfaces are often cleaned and activated, for instance with a "piranha" solution, to maximize the number of available hydroxyl groups. researchgate.net

The functionalization process involves immersing the glass or silica substrate in a solution of this compound, typically in an anhydrous organic solvent to control the reaction. researchgate.net The trichlorosilyl groups react readily with the surface silanols to form a dense, covalently attached layer of 2-cyanoethylsilyl groups. This modification alters the surface energy and chemical functionality of the substrate. The resulting cyano-functionalized surface can be used for a variety of subsequent applications, such as creating stationary phases in chromatography or providing specific anchor points for the immobilization of biomolecules. wikipedia.org

The principles of silanization extend to various metal oxide surfaces, which also possess surface hydroxyl groups. wikipedia.org For example, the surface of alumina (Al₂O₃) is covered with aluminol (Al-OH) groups, while titanium dioxide (TiO₂) has surface titanol (Ti-OH) groups. researchgate.netelsevierpure.com These groups serve as reactive sites for the covalent attachment of this compound.

The functionalization of these metal oxide surfaces is crucial in fields such as electronics, catalysis, and biomedical implants. researchgate.netnih.gov By treating an alumina or titanium surface with this compound, a stable organic layer is formed that can improve the adhesion of polymer coatings, passivate the surface, or introduce new functionalities. shinetsusilicone-global.comnih.gov For instance, modifying a titanium implant surface can enhance its integration with surrounding biological tissue or serve as a platform for attaching specific therapeutic agents. elsevierpure.com The reaction forms stable Al-O-Si or Ti-O-Si linkages, ensuring the durability of the surface modification. researchgate.net

Surface Energy Modulation: Hydrophilicity and Oleophilicity

The modification of surfaces with this compound provides a route to finely tune surface energy, influencing how the material interacts with its environment. The terminal cyano (-CN) group imparts a degree of polarity to the surface, which can enhance its affinity for polar liquids (hydrophilicity). Simultaneously, the ethyl chain provides a nonpolar character.

This dual characteristic results in surfaces that exhibit both hydrophilic and oleophilic compatibility. gelest.com This means the modified material can be compatible with both aqueous systems and organic, oil-based systems. This property is particularly advantageous in applications requiring the stabilization of particle dispersions in various media or creating interfaces that mediate interactions between dissimilar phases. gelest.com The trichlorosilyl group reacts readily with hydroxyl-rich surfaces, such as silica or metal oxides, forming stable covalent siloxane bonds (-Si-O-), which anchors the cyanoethyl functionality permanently to the substrate.

Fabrication of Functional Materials and Nanostructures

This compound is a key reagent in the fabrication of functionalized materials and nanostructures, where the cyano group can be either the final desired functionality or a reactive intermediate for further chemical transformations. Its ability to form self-assembled monolayers on various substrates allows for the precise engineering of surface properties.

A significant application of this compound is in the field of chromatography, specifically in the preparation of stationary phases for high-performance liquid chromatography (HPLC). Fumed silica nanoparticles (FSNPs) can be chemically modified with this compound to create cyano-modified FSNPs (CN-FSNPs). epa.govdoaj.orgproquest.com These modified nanoparticles are then incorporated into monolithic columns, often based on a polymer matrix like poly(glyceryl monomethacrylate-co-ethylene glycol dimethacrylate). epa.govdoaj.orgproquest.com

In this context, the CN-FSNPs act as the stationary phase, and their presence is the major contributor to solute retention and selectivity. epa.govdoaj.org The cyano group provides a moderate polarity, making these columns versatile for use in both normal-phase and reversed-phase chromatography. silicycle.com In hydrophilic interaction liquid chromatography (HILIC), a technique used for separating highly polar compounds, these cyano-modified stationary phases have proven to be highly effective. epa.govdoaj.org They demonstrate favorable performance in separating a wide variety of small, polar solutes. nih.gov

CategoryExamples of Separated SolutesChromatographic Mode
Industrial Solvents Dimethylformamide, FormamideHILIC
Organic Compounds ThioureaHILIC
Biomolecules Nucleobases, Nucleosides, Biological AminesHILIC
Acids & Additives Organic Acids, Food AdditivesHILIC
Vitamins Water-soluble vitaminsHILIC

This table summarizes the types of small polar solutes that have been successfully separated using stationary phases containing cyano-modified fumed silica nanoparticles. epa.govdoaj.org

The surface functionalization provided by this compound opens up potential applications in biomedical fields such as biosensing and drug delivery.

In the realm of biosensors , devices like silicon nanowire field-effect transistors (SiNW FETs) rely on the precise functionalization of their surfaces to achieve ultra-sensitive and label-free detection of biomolecules. nih.gov The performance of these sensors is critically dependent on the successful immobilization of capture probes (e.g., antibodies, DNA strands) onto the nanowire surface. nih.gov Organosilanes provide a robust method for this functionalization. The cyano group of this compound could be used to create a well-defined surface chemistry for the covalent attachment of biomolecules, potentially enhancing sensor consistency and performance.

In drug delivery , nanoparticulate systems such as polymeric micelles, liposomes, and hydrogels are designed to encapsulate therapeutics and control their release. mdpi.comnih.govmdpi.com The surface properties of these nanocarriers are crucial for their stability in circulation, interaction with target cells, and drug release profile. nih.gov Surface modification with molecules like this compound could be explored to modulate these properties. The introduction of polar cyano groups could influence the hydrophilicity of the nanocarrier, affecting drug loading efficiency and release kinetics, particularly for hydrophobic drugs. mdpi.com

Development of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials are composites that combine the properties of both inorganic components (e.g., rigidity, thermal stability of silica) and organic polymers (e.g., flexibility, functionality) at the molecular scale. mdpi.comnih.govnih.gov this compound is an exemplary coupling agent for creating these covalently linked hybrid networks. rsc.org

The development of these materials often involves processes like co-condensation or in-situ polymerization. mdpi.comrsc.org During synthesis, the trichlorosilyl end of the this compound molecule reacts with inorganic precursors (like tetraethoxysilane) or the surface of inorganic particles to form a stable, cross-linked inorganic network. rsc.org The cyanoethyl group, extending from this inorganic backbone, becomes an integral part of the final material's structure.

This organic functionality can serve several purposes:

It can modify the physical properties of the material, such as its polarity and refractive index.

It can act as a reactive site for grafting other organic molecules or initiating polymerization, leading to a covalently bonded organic polymer phase.

It can provide specific functionalities, such as complexing metal ions or participating in specific non-covalent interactions.

This approach allows for the creation of advanced materials with tailored properties for a vast range of applications, from specialized coatings and membranes to functional components in electronic and photonic devices. cnrs.fr

Spectroscopic and Advanced Analytical Characterization in Research of 2 Cyanoethyltrichlorosilane Derivatives and Modified Surfaces

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Cyanoethyltrichlorosilane derivatives and for probing the mechanisms of their reactions, such as hydrolysis and condensation. Solution-phase NMR allows for non-destructive analysis, providing detailed information about the connectivity of atoms.

¹H NMR spectra are used to identify the protons in the 2-cyanoethyl group. Typically, two triplet signals are expected, corresponding to the two methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the silicon atom (α-CH₂) and the methylene group adjacent to the cyano group (β-CH₂) will exhibit distinct chemical shifts and will be split into triplets by the neighboring methylene protons.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. The spectrum of a 2-cyanoethylsilane derivative would show distinct signals for the two methylene carbons and the carbon of the nitrile group (-C≡N). The chemical shifts of these carbons confirm the integrity of the organic moiety after reaction.

²⁹Si NMR is particularly valuable for studying silicon-containing compounds, offering insights into the silicon atom's chemical environment. The chemical shift of the silicon in this compound will be distinct from its hydrolyzed and condensed forms (silanols, siloxanes). This allows for the monitoring of the silanization reaction progress and understanding the structure of the resulting polysiloxane network on a surface. For instance, the appearance of new signals in the ²⁹Si NMR spectrum can indicate the formation of Si-O-Si linkages, confirming covalent attachment to a substrate and polymerization.

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H2.5 - 2.8Triplet-CH₂-CN
¹H1.2 - 1.5TripletSi-CH₂-
¹³C118 - 122Singlet-C≡N
¹³C15 - 20Singlet-CH₂-CN
¹³C5 - 10SingletSi-CH₂-
²⁹Si-60 to -70SingletR-Si(OR)₂-O-Surface
²⁹Si-50 to -60SingletR-Si(OR)(O-Surface)₂
²⁹Si-40 to -50SingletR-Si(O-Surface)₃

Interactive Data Table: Representative NMR Data for 2-Cyanoethylsilane Derivatives

Mechanistic studies often employ in situ NMR to track the concentration of reactants, intermediates, and products over time, providing kinetic data and insights into the reaction pathway. For example, monitoring the disappearance of the Si-Cl signal in ²⁹Si NMR alongside the appearance of Si-OH and subsequently Si-O-Si signals can elucidate the hydrolysis and condensation steps of this compound on a hydroxylated surface.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification on Modified Surfaces

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying functional groups present on a surface, making it ideal for confirming the successful modification of substrates with this compound. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant for surface analysis.

The process of silanization is confirmed by the appearance of characteristic absorption bands corresponding to the 2-cyanoethylsilane moiety and the disappearance of bands associated with the original surface functionalities. For example, when modifying a hydroxylated surface like silica (B1680970), the broad O-H stretching band (around 3200-3600 cm⁻¹) of the surface silanol (B1196071) groups (Si-OH) is expected to decrease in intensity. Simultaneously, new peaks will emerge. A sharp, distinct peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration, confirming the presence of the cyanoethyl group. The formation of a covalent bond between the silane (B1218182) and the surface is evidenced by the appearance of strong Si-O-Si asymmetric stretching bands, typically in the region of 1000-1100 cm⁻¹.

Wavenumber (cm⁻¹)Vibration ModeInterpretation
~2950C-H stretchAliphatic C-H in the ethyl group
~2250C≡N stretchNitrile group from the silane
~1260Si-CH₂ wagCovalent attachment of the alkyl chain to silicon
1000-1100Si-O-Si stretchFormation of siloxane network on the surface
~900Si-OH stretchDecrease indicates consumption of surface silanols

Interactive Data Table: Characteristic FTIR Peak Assignments for a this compound Modified Surface

By comparing the FTIR spectra of the substrate before and after the silanization process, a clear and qualitative confirmation of the surface functionalization can be achieved.

Electron Dispersive Spectroscopy (EDS) for Elemental Analysis of Silanized Substrates

Energy Dispersive X-ray Spectroscopy (EDS or EDX), typically coupled with a Scanning Electron Microscope (SEM), is a technique used to determine the elemental composition of a sample. When analyzing a surface modified with this compound, EDS can provide direct evidence of the presence of the elements that constitute the silane molecule.

An EDS analysis of a successfully silanized substrate will reveal the presence of Silicon (Si), Carbon (C), and Nitrogen (N) on the surface, in addition to the elements of the underlying substrate (e.g., Si and Oxygen (O) for a silicon wafer or glass). The detection of nitrogen is particularly strong evidence for the presence of the cyanoethyl group. The spatial distribution of these elements can also be mapped across the surface to assess the homogeneity of the silane coating.

ElementExpected PresenceSource
Silicon (Si)IncreaseThis compound and/or Substrate
Carbon (C)PresentThis compound
Nitrogen (N)PresentThis compound (from cyano group)
Oxygen (O)PresentSubstrate (e.g., SiO₂) and siloxane bonds
Substrate ElementsPresentUnderlying material (e.g., Al, Ti)

Interactive Data Table: Expected Elemental Composition from EDS Analysis of a Silanized Substrate

While EDS is generally considered a semi-quantitative technique for thin films, it provides invaluable qualitative confirmation of the successful deposition of the cyano-functional silane.

Thermogravimetric Analysis (TGA) for Quantifying Surface Functionalization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. For surfaces modified with this compound, TGA can be used to quantify the amount of organic material grafted onto the substrate.

In a typical TGA experiment, the functionalized substrate (often a powder with high surface area, like silica gel) is heated in a controlled atmosphere (e.g., nitrogen or air). The initial weight loss at lower temperatures (around 100-150 °C) is usually attributed to the desorption of physically adsorbed water and solvent. At higher temperatures, the organic 2-cyanoethyl groups will decompose and combust, leading to a significant weight loss. This weight loss, corresponding to the thermal degradation of the grafted silane, can be directly related to the amount of functionalization on the surface.

Temperature Range (°C)EventInterpretation
25 - 150DesorptionLoss of physisorbed water and solvent
200 - 600DecompositionThermal degradation of the grafted 2-cyanoethylsilane groups
> 600Residual MassInorganic substrate (e.g., silica)

Interactive Data Table: Representative TGA Data for a 2-Cyanoethylsilane Functionalized Silica

From the percentage of weight loss, the grafting density (number of molecules per unit area) can be calculated if the specific surface area of the substrate is known. This provides a quantitative measure of the success and efficiency of the surface modification process.

Contact Angle Goniometry for Surface Wettability Assessment

Contact Angle Goniometry is a technique used to measure the contact angle of a liquid droplet on a solid surface, which provides a quantitative measure of the surface's wettability. The modification of a surface with this compound alters its surface energy, and consequently, its wettability.

A hydrophilic surface, such as clean glass or silicon wafer with many hydroxyl groups, will typically exhibit a low water contact angle. After functionalization with this compound, the surface becomes more hydrophobic due to the presence of the organic ethyl groups, leading to an increase in the water contact angle. A water contact angle of 61-62° has been reported for surfaces treated with this compound.

To provide a more complete picture of the surface wettability, both the advancing and receding contact angles are often measured. The advancing contact angle (θ_A) is measured as a droplet is expanded, representing the wetting of a dry surface. The receding contact angle (θ_R) is measured as the droplet is contracted from a previously wetted area. The difference between these two angles is known as contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity.

SurfaceLiquidAdvancing Contact Angle (θ_A)Receding Contact Angle (θ_R)Contact Angle Hysteresis (θ_A - θ_R)
Unmodified Hydrophilic SubstrateWater< 20°< 10°~10°
This compound ModifiedWater~70°~50°~20°

Interactive Data Table: Representative Contact Angle Data for a Surface Before and After Modification with this compound

These measurements are critical for applications where controlled surface wetting is essential, and they serve as a straightforward method to confirm that the surface chemistry has been altered by the silanization process.

Mechanistic Insights and Theoretical Investigations of 2 Cyanoethyltrichlorosilane Reactions

Elucidation of Reaction Mechanisms in Hydrosilylation (e.g., Ionic Mechanisms)

The hydrosilylation of acrylonitrile (B1666552) with trichlorosilane (B8805176) can proceed through different mechanistic pathways, with ionic mechanisms being of significant interest, particularly when catalyzed by nucleophilic species. While the well-known Chalk-Harrod mechanism typically describes platinum-catalyzed hydrosilylation involving oxidative addition and reductive elimination steps, base-catalyzed reactions are thought to proceed via an ionic pathway.

One proposed ionic mechanism, drawing from the work of Benkeser and coworkers on amine-catalyzed hydrosilylations, involves the formation of a hypervalent silicon intermediate. In this scenario, a nucleophilic catalyst (Nu), such as a tertiary amine or a phosphine (B1218219), attacks the silicon atom of trichlorosilane, leading to the formation of a pentacoordinate trichlorosilyl (B107488) anion, [HSiCl₃(Nu)]⁻. This highly reactive species is a potent hydride donor.

The proposed steps for the ionic hydrosilylation of acrylonitrile are as follows:

Formation of the Trichlorosilyl Anion: HSiCl₃ + Nu ⇌ [HSiCl₃(Nu)]⁻

Nucleophilic Attack: The trichlorosilyl anion then acts as a nucleophile, and the hydride attacks the β-carbon of the acrylonitrile molecule, which is electron-deficient due to the electron-withdrawing nature of the cyano group. This results in the formation of a carbanion intermediate. [HSiCl₃(Nu)]⁻ + CH₂=CHCN → [NCCH₂CH₂SiCl₃]⁻ + Nu

Proton Transfer: The carbanion intermediate is subsequently protonated, often by abstracting a proton from the reaction medium or another reactant molecule, to yield the final product, 2-Cyanoethyltrichlorosilane.

It is important to note that early studies on hydrosilylation reported that acrylonitrile was resistant to this reaction under certain conditions, suggesting that the electronic effects of the cyano group play a complex role in the reaction kinetics and mechanism. The strong electron-withdrawing nature of the nitrile group deactivates the double bond towards electrophilic attack but activates it for nucleophilic attack, which is consistent with the proposed ionic mechanism.

Electronic Structure and Reactivity Correlations

The reactivity of this compound and its precursors is intrinsically linked to their electronic structures. Frontier Molecular Orbital (FMO) theory provides a framework for understanding these correlations by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Acrylonitrile: In the hydrosilylation reaction, acrylonitrile acts as the unsaturated substrate. The distribution of its frontier orbitals is key to its reactivity. The LUMO of acrylonitrile is expected to be localized over the carbon-carbon double bond and the cyano group, with a significant coefficient on the β-carbon. This low-lying LUMO makes the β-carbon susceptible to nucleophilic attack by a hydride donor, such as the trichlorosilyl anion in the ionic mechanism.

Trichlorosilane: In the context of the ionic mechanism, the HOMO of the activated trichlorosilyl anion is the relevant orbital for the initial step of the reaction. This HOMO would be primarily associated with the silicon-hydride bond, facilitating the hydride transfer.

This compound: The electronic structure of the product, this compound, determines its subsequent reactivity. The molecule possesses several reactive sites: the silicon-chlorine bonds are susceptible to nucleophilic attack (e.g., hydrolysis or alcoholysis), and the cyano group can undergo various transformations. The electron-withdrawing nature of the trichlorosilyl group influences the reactivity of the cyano group, and vice versa.

A qualitative representation of the key electronic features is provided in the table below:

Compound/IntermediateKey OrbitalElectronic FeatureImplication for Reactivity
AcrylonitrileLUMOLow energy, localized on C=C and CN groupsSusceptible to nucleophilic attack at the β-carbon
[HSiCl₃(Nu)]⁻HOMOHigh energy, localized on Si-H bondPotent hydride donor
This compound-Polar Si-Cl bondsSusceptible to nucleophilic substitution at the silicon atom
This compound-Electron-withdrawing SiCl₃ groupInfluences the reactivity of the cyano group

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. Density Functional Theory (DFT) is a commonly employed method for such studies.

A computational investigation of the ionic hydrosilylation of acrylonitrile with trichlorosilane would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (acrylonitrile, trichlorosilane, and the nucleophilic catalyst), intermediates (such as the trichlorosilyl anion and the carbanion), transition states, and the final product (this compound) are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (all real frequencies) or transition states (one imaginary frequency). The imaginary frequency of a transition state corresponds to the vibrational mode along the reaction coordinate.

Reaction Pathway Mapping: By connecting the reactants, transition states, and products, a potential energy surface for the reaction can be mapped out. This allows for the determination of the activation energy barriers for each step of the proposed mechanism.

A hypothetical reaction coordinate diagram based on computational modeling for the ionic mechanism is presented below. The diagram illustrates the relative energies of the reactants, intermediates, transition states (TS), and the product.

Hypothetical Reaction Coordinate Diagram (Illustrative Data)

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (HSiCl₃ + Nu + CH₂=CHCN)0
2Intermediate ([HSiCl₃(Nu)]⁻ + CH₂=CHCN)+5
3Transition State 1 (TS1)+20
4Intermediate ([NCCH₂CH₂SiCl₃]⁻ + Nu)-10
5Transition State 2 (TS2)-5
6Product (NCCH₂CH₂SiCl₃ + Nu)-25

This hypothetical data suggests that the first transition state, corresponding to the hydride attack on acrylonitrile, represents the rate-determining step of the reaction due to its higher activation energy.

Theoretical investigations can also provide insights into the electronic structure of the transition states, revealing the nature of bond formation and breaking during the reaction. For instance, analysis of the molecular orbitals of the transition state for the hydride transfer step would show significant overlap between the hydride orbital and the π* orbital of the acrylonitrile double bond.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Greener Synthesis

The primary industrial synthesis of 2-Cyanoethyltrichlorosilane is achieved through the hydrosilylation of acrylonitrile (B1666552) with trichlorosilane (B8805176). Historically, this reaction has relied on platinum-based catalysts, such as Speier's and Karstedt's catalysts. While effective, these catalysts present challenges related to cost, potential product contamination with platinum, and catalyst deactivation, which are significant hurdles for creating a "greener" synthesis process.

Current research is intensely focused on developing alternative catalytic systems that are more efficient, selective, and sustainable. The goals are to maximize the yield of the desired β-isomer (this compound) while minimizing side reactions and enabling the easy separation and recycling of the catalyst. Key areas of exploration include:

Immobilized Metal Catalysts: To address catalyst recovery, researchers are investigating the immobilization of platinum and other transition metal complexes on solid supports. These supports can be inorganic materials like silica (B1680970) and alumina (B75360), or polymers. Supported catalysts can be more easily separated from the reaction mixture, preventing product contamination and allowing for their reuse over multiple cycles.

Base Metal Catalysts: There is a growing emphasis on replacing precious metals like platinum and rhodium with more abundant and less expensive base metals, such as iron, cobalt, and nickel. While often less active than their platinum-group counterparts, advancements in ligand design are helping to improve the performance of these more sustainable alternatives.

Ligand Modification: The electronic and steric properties of ligands coordinated to the metal center play a crucial role in the catalyst's activity and selectivity. Research into novel ligand architectures, such as modified phosphines and N-heterocyclic carbenes, aims to enhance catalyst stability and turnover numbers, leading to lower catalyst loading and reduced waste. For instance, rhodium(I) catalysts with specific phosphine (B1218219) ligands have demonstrated exceptionally high efficiency (turnover numbers up to 140,000) and selectivity (>99%) in analogous hydrosilylation reactions of allyl chloride with trichlorosilane nih.gov.

The development of these next-generation catalysts is a critical step toward a more cost-effective and environmentally benign production of this compound, aligning with the principles of green chemistry mdpi.commdpi.com.

Catalyst System TypeResearch FocusPotential Advantages
Homogeneous Platinum Complexes Development of new generations of soluble catalysts like Karstedt's catalyst.High activity and selectivity under mild conditions.
Immobilized Platinum Catalysts Anchoring platinum complexes to solid supports (e.g., silica, polymers).Ease of separation, reusability, reduced product contamination.
Rhodium Complexes Use of alternative precious metal catalysts with tailored ligands.Potentially higher efficiency and selectivity compared to platinum systems. nih.gov
Base Metal Catalysts (e.g., Fe, Co, Ni) Exploring earth-abundant metals as sustainable alternatives.Lower cost, reduced environmental impact.

Design of Advanced Silane-Based Functional Materials

This compound is a valuable precursor for creating advanced functional materials, primarily through its use as a surface modifying agent. The trichlorosilyl (B107488) group readily reacts with hydroxyl (-OH) groups present on the surfaces of materials like glass, silica, and metal oxides, forming stable covalent Si-O-Si bonds researchgate.net. This process anchors the 2-cyanoethyl group to the surface, imparting unique properties.

The nitrile (-C≡N) functionality is particularly significant as it can introduce polarity and serve as a reactive handle for further chemical transformations. This dual functionality allows for the precise engineering of surface properties.

Tailored Surface Wettability: The cyano group provides a degree of hydrophilicity. By grafting this compound onto a surface, its wettability can be precisely controlled. This is useful in applications such as microfluidics, where controlling fluid flow is essential, and in creating surfaces with specific adhesive or anti-fouling properties. The compound is known to provide "embedded hydrophilicity with oleophilic compatibility" gelest.com.

Platforms for Biomolecule Immobilization: The nitrile group can be chemically converted into other functional groups, such as amines or carboxylic acids. These groups can then be used to covalently attach biomolecules like enzymes, antibodies, or DNA. This makes this compound a key component in the development of biosensors, diagnostic devices, and biocompatible coatings for medical implants researchgate.net.

Chromatographic Stationary Phases: In analytical chemistry, this compound is used to modify silica gel, creating stationary phases for chromatography. The cyano group provides a polar stationary phase that can be used for separating various classes of organic molecules.

The ability to form robust, self-assembled monolayers on various substrates makes this compound a powerful tool for bottom-up fabrication of materials with precisely controlled surface chemistry.

Application AreaFunction of this compoundResulting Material Property
Surface Coatings Forms a covalently bonded layer on substrates.Modified wettability, adhesion, and chemical resistance. gelest.com
Biosensors Acts as a linker to immobilize biological molecules after functional group conversion.Biocompatible and selective surface for detecting specific analytes. researchgate.net
Chromatography Creates a polar stationary phase on silica particles.Enables separation of moderately polar to polar organic compounds.
Nanoparticle Functionalization Modifies the surface of nanoparticles.Improved dispersion in specific solvents and compatibility with polymer matrices.

Integration of this compound in Multifunctional Systems

A growing trend in materials science is the development of multifunctional systems, where a single material or device possesses multiple, often synergistic, properties. This compound is an ideal building block for such systems due to its ability to act as a molecular bridge between inorganic substrates and organic functional layers.

By incorporating it into mixed silane (B1218182) systems, researchers can create coatings that combine properties like mechanical resistance and hydrophobicity mdpi.com. For example, a coating could be designed using a mixture of silanes: one to provide hardness (like tetraethoxysilane), another to provide hydrophobicity, and this compound to introduce a reactive site for attaching another functional molecule, such as an antimicrobial agent or a sensor dye.

Examples of its potential integration into multifunctional systems include:

Antimicrobial and Anti-fouling Surfaces: A surface can be first treated with this compound. The surface-bound nitrile groups can then be used to anchor antimicrobial agents, such as silver nanoparticles or quaternary ammonium (B1175870) compounds, creating a surface that is both durable and resistant to biofilm formation mdpi.com.

Sensing and Diagnostic Devices: In microreactors or "lab-on-a-chip" systems, specific regions of a silicon or glass channel can be functionalized with this compound scispace.com. Indicator molecules can then be attached, creating integrated sensors that change color or fluorescence in the presence of a target analyte.

Hybrid Organic-Inorganic Materials: The compound can be used in sol-gel processes to create hybrid materials that combine the rigidity of an inorganic silica network with the functionality of the organic cyanoethyl group. These materials can be used as advanced composites, catalysts, or selective membranes.

The versatility of its chemistry allows this compound to be a key enabler in the design of complex, next-generation materials where multiple functionalities are required to work in concert.

Sustainable and Scalable Production Methods

For this compound to be widely adopted in industrial applications, its production must be both scalable and sustainable. The traditional batch production processes face challenges related to energy consumption, solvent use, and waste generation. Future research is directed at developing continuous manufacturing processes that are more efficient and environmentally friendly.

Key elements of sustainable and scalable production include:

Continuous Flow Reactors: Shifting from batch reactors to continuous flow systems can offer significant advantages, including better heat management, improved safety, higher throughput, and more consistent product quality.

Byproduct Valorization and Recycling: The synthesis process can generate byproducts. A truly sustainable process involves developing methods to either recycle these byproducts back into the reactor or convert them into other valuable chemicals. For instance, processes for the synthesis of the precursor, trichlorosilane, have been improved to continuously recycle byproducts like silicon tetrachloride, thereby increasing yield and reducing raw material consumption patsnap.com.

Energy Efficiency: The hydrosilylation reaction often requires heating. Optimizing catalyst performance to allow the reaction to proceed at lower temperatures can significantly reduce the energy footprint of the manufacturing process.

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction using techniques like infrared spectroscopy can lead to better process control, maximizing yield and minimizing the formation of impurities. This reduces the need for extensive downstream purification, saving energy and reducing waste.

The industrial production of similar organosilanes, such as trichloro(3-chloropropyl)silane, already occurs on a scale of thousands of tons per year, demonstrating that the underlying hydrosilylation technology is highly scalable magtech.com.cn. Applying principles of process intensification and green engineering will be crucial for the future sustainable production of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.